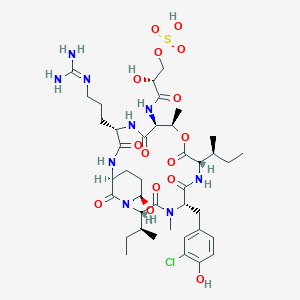

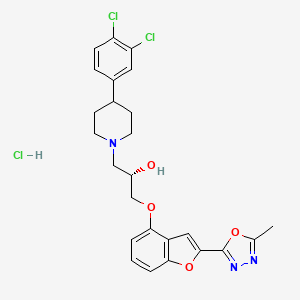

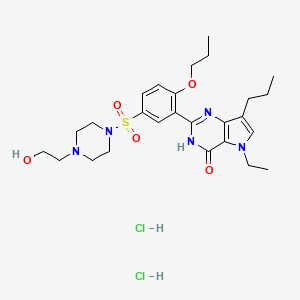

![molecular formula C32H24F2N4O5S B609114 5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide CAS No. 1426960-33-9](/img/structure/B609114.png)

5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide

Übersicht

Beschreibung

MK-8876 ist ein niedermolekulares Medikament, das als Inhibitor der Hepatitis-C-Virus-NS5B-RNA-abhängigen RNA-Polymerase wirkt. Diese Verbindung zeigt pan-genotypische Aktivität gegen verschiedene Genotypen der NS5B-Polymerase, was sie zu einem vielversprechenden Kandidaten für die Behandlung von Hepatitis C macht .

Analyse Chemischer Reaktionen

MK-8876 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Es hat eine gute pan-genotypische Aktivität gegen verschiedene Genotypen der NS5B-Polymerase gezeigt, was es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Anti-HCV-Therapien macht . Zusätzlich wurde MK-8876 in molekularen Simulationsstudien verwendet, um die Bindungsmodi von Benzofuran-Kerninhibitoren an verschiedene Genotypen der Hepatitis-C-Virus-NS5B-Polymerase zu untersuchen . Diese Studien haben wertvolle Einblicke in den Wirkmechanismus von MK-8876 und sein Potenzial für die Weiterentwicklung als Anti-HCV-Medikament geliefert .

Wirkmechanismus

MK-8876 entfaltet seine Wirkung durch Hemmung der NS5B-RNA-abhängigen RNA-Polymerase des Hepatitis-C-Virus. Die Verbindung interagiert mit den Resten in der Palm-II-Subdomäne der NS5B-Polymerase sowie mit den Resten in der Palm-I-Subdomäne oder der Palm-I/III-Überlappungsregion . Die Wechselwirkungen zwischen den para-Fluorphenylgruppen an den C2-Positionen der Inhibitoren und den Resten an den Bindungstaschen, zusammen mit den Wechselwirkungen zwischen den Substituenten an den C5-Positionen und den Resten an der umgekehrten β-Falte (Reste 441–456), spielen eine Schlüsselrolle bei der Erkennung und der Induktion der Bindung .

Wirkmechanismus

MK-8876 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. The compound interacts with the residues in the palm II subdomain of the NS5B polymerase, as well as with the residues in the palm I subdomain or the palm I/III overlap region . The interactions between the para-fluorophenyl groups at the C2 positions of the inhibitors and the residues at the binding pockets, together with the interactions between the substituents at the C5 positions and the residues at the reverse β-fold (residues 441–456), play a key role in recognition and the induction of the binding .

Vergleich Mit ähnlichen Verbindungen

MK-8876 ähnelt anderen Benzofuran-Kerninhibitoren wie HCV-796, BMS-929075, Verbindung 2 und Verbindung 9B . Diese Verbindungen zeigen auch eine gute pan-genotypische Aktivität gegen verschiedene Genotypen der NS5B-Polymerase . MK-8876 ist in seinen spezifischen Bindungsmodi und Wechselwirkungen mit der NS5B-Polymerase einzigartig, was zu seinem einzigartigen Wirkmechanismus und seinem Potenzial für die Weiterentwicklung als Anti-HCV-Medikament beiträgt .

Vorbereitungsmethoden

Die Synthese von MK-8876 beinhaltet die Modifikation der Benzofuran-Kernstruktur. Insbesondere werden die Cyclopropylgruppe an der C5-Position und das N-(2-Hydroxyethyl)methansulfonamid an der C6-Position des HCV-796-Benzofuran-Kerns durch tetracyclisches 11-Fluorpyrido2’,3’:5,6benzofuran ersetzt. Die detaillierten Syntheserouten und Reaktionsbedingungen für die Herstellung von MK-8876 sind in der öffentlichen Domäne nicht leicht zugänglich, aber es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen hergestellt wird, die mehrere Schritte und Reagenzien umfassen .

Eigenschaften

CAS-Nummer |

1426960-33-9 |

|---|---|

Molekularformel |

C32H24F2N4O5S |

Molekulargewicht |

614.6 g/mol |

IUPAC-Name |

5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C32H24F2N4O5S/c1-35-32(39)29-21-13-20(25(37(2)44(3,40)41)15-28(21)43-31(29)17-7-9-18(33)10-8-17)23-11-12-27-30(36-23)26-14-19-22(34)5-4-6-24(19)38(26)16-42-27/h4-15H,16H2,1-3H3,(H,35,39) |

InChI-Schlüssel |

GOHCXBUFLQKEIO-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3=NC4=C(C=C3)OCN5C4=CC6=C5C=CC=C6F)N(C)S(=O)(=O)C)C7=CC=C(C=C7)F |

Kanonische SMILES |

CNC(=O)C1=C(OC2=CC(=C(C=C21)C3=NC4=C(C=C3)OCN5C4=CC6=C5C=CC=C6F)N(C)S(=O)(=O)C)C7=CC=C(C=C7)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MK-8876; MK 8876; MK8876. |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.